Butyl (2E)-2-hexenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

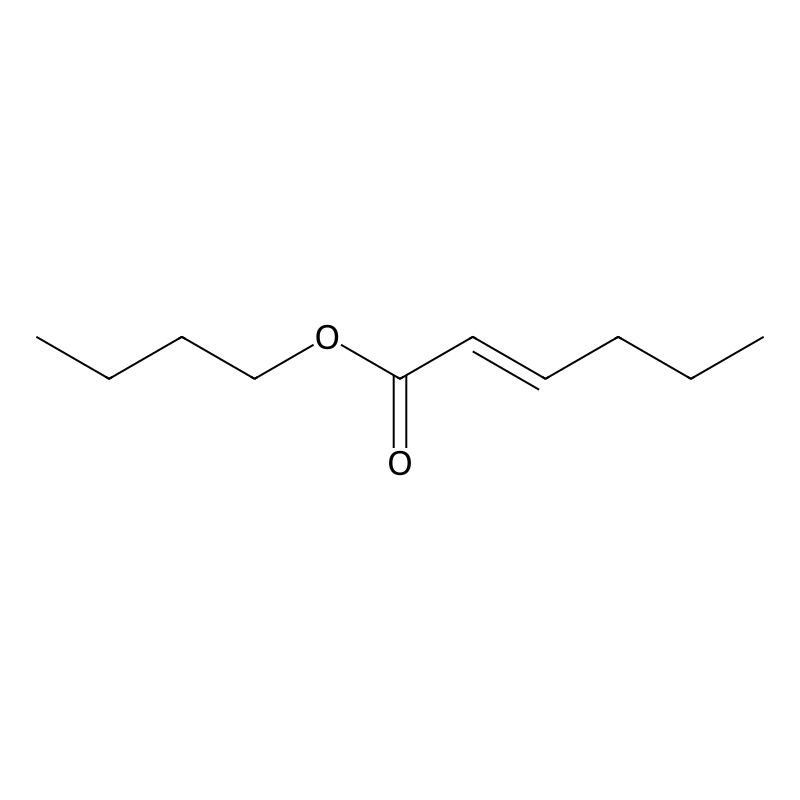

Butyl (2E)-2-hexenoate is an organic compound classified as an ester, specifically derived from the reaction of butanol and (2E)-2-hexenoic acid. Its molecular formula is , and it features a double bond in the trans configuration at the second carbon of the hexenoate chain, which is indicated by the "(2E)" notation. This compound is notable for its fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. It is often used in food flavorings and perfumes due to its pleasant scent, which resembles tropical fruits .

- Hydrolysis: In the presence of water and either an acid or base catalyst, butyl (2E)-2-hexenoate can be hydrolyzed to yield butanol and (2E)-2-hexenoic acid.

- Oxidation: The compound can undergo oxidation, particularly at the double bond, leading to products such as epoxides or other oxidized derivatives.

- Reduction: Reduction of the ester group can produce butanol and hexanoic acid.

- Nucleophilic Substitution: This reaction can occur at the ester group, resulting in different esters or amides depending on the nucleophile involved .

Major Products from ReactionsReaction Type Products Hydrolysis Butanol and (2E)-2-hexenoic acid Oxidation Epoxides or oxidized derivatives Reduction Butanol and hexanoic acid Nucleophilic Substitution Various esters or amides depending on nucleophile

| Reaction Type | Products |

|---|---|

| Hydrolysis | Butanol and (2E)-2-hexenoic acid |

| Oxidation | Epoxides or oxidized derivatives |

| Reduction | Butanol and hexanoic acid |

| Nucleophilic Substitution | Various esters or amides depending on nucleophile |

Research into the biological activity of butyl (2E)-2-hexenoate has shown potential effects on biological systems. It is investigated for its role as a pheromone or signaling molecule in certain organisms, which may influence behavior or physiological responses. The compound's fruity aroma also suggests potential applications in olfactory signaling pathways, impacting how organisms interact with their environment .

The synthesis of butyl (2E)-2-hexenoate typically involves an esterification reaction between butanol and (2E)-2-hexenoic acid. This reaction requires an acid catalyst, commonly sulfuric acid, and is conducted under reflux conditions to ensure completion. The general reaction can be summarized as follows:

In industrial settings, continuous esterification processes are employed, where reactants are continuously fed into large-scale reactors, optimizing yield and efficiency .

Butyl (2E)-2-hexenoate has diverse applications across various fields:

- Flavor and Fragrance Industry: Its fruity aroma makes it a popular choice for flavoring agents in food products and fragrances in cosmetics.

- Chemical Synthesis: It serves as a precursor for synthesizing other organic compounds.

- Biological Research: Investigated for potential signaling roles in biological systems.

- Pharmaceuticals: Explored for its potential use in developing flavoring agents for medicinal applications .

Interaction studies of butyl (2E)-2-hexenoate focus on its effects on olfactory receptors. The compound's fruity scent interacts with specific receptors in the nasal cavity, leading to sensory perception. Additionally, its hydrolysis products may have their own biological activities that warrant further investigation .

Several compounds share structural similarities with butyl (2E)-2-hexenoate. Here are some notable examples:

Butyl (2E)-2-hexenoate stands out due to its unique double bond configuration and fruity aroma, which differentiates it from other esters like butyl hexanoate that lack this feature.